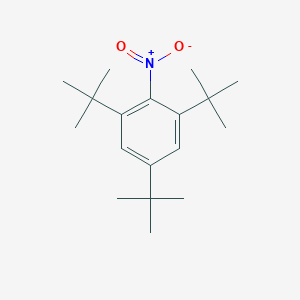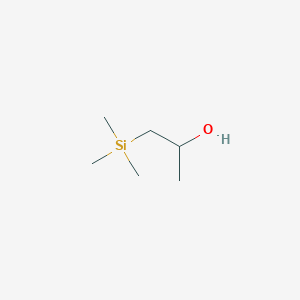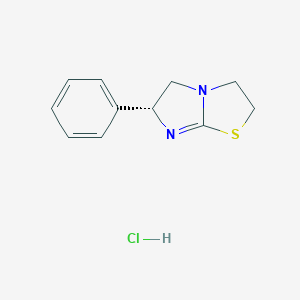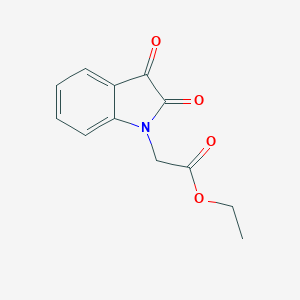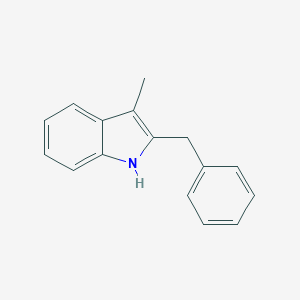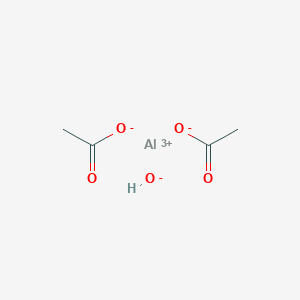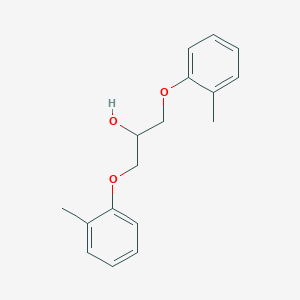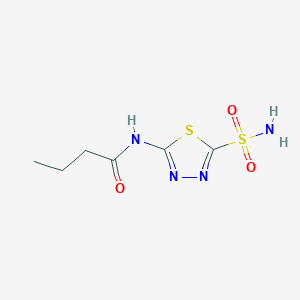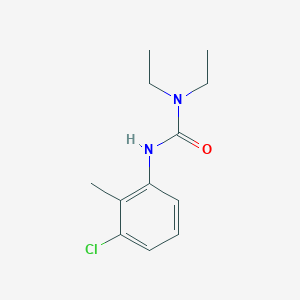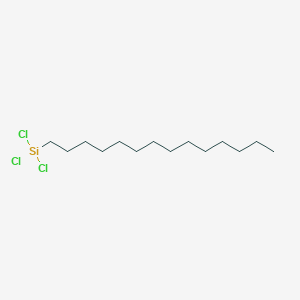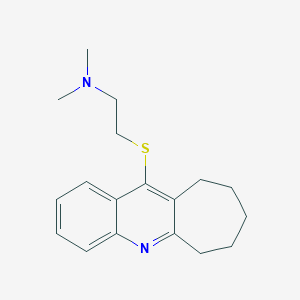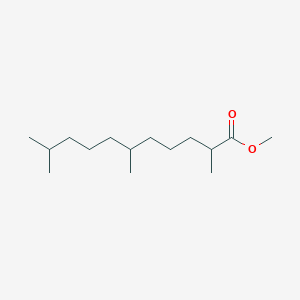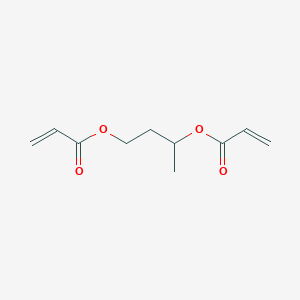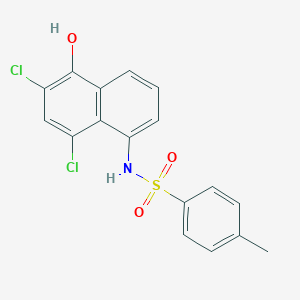
Benzenesulfonamide, N-(6,8-dichloro-5-hydroxy-1-naphthalenyl)-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, N-(6,8-dichloro-5-hydroxy-1-naphthalenyl)-4-methyl- is a chemical compound that has been extensively studied in the field of pharmaceuticals. It is commonly known as dichlorophenamide and is used as a carbonic anhydrase inhibitor. The compound has been synthesized using various methods, and its mechanism of action has been extensively studied.
Mécanisme D'action
Dichlorophenamide inhibits the activity of carbonic anhydrase by binding to the active site of the enzyme. This prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the production of aqueous humor in the eye and a decrease in the frequency of seizures in epilepsy patients.
Effets Biochimiques Et Physiologiques
Dichlorophenamide has been shown to have various biochemical and physiological effects. It has been shown to decrease intraocular pressure in glaucoma patients, decrease the frequency of seizures in epilepsy patients, and decrease the incidence of acute mountain sickness in individuals traveling to high altitudes. The compound has also been shown to have diuretic effects, leading to an increase in urine production.
Avantages Et Limitations Des Expériences En Laboratoire
Dichlorophenamide has various advantages and limitations for lab experiments. Its high yield and purity make it an ideal compound for research purposes. However, its use is limited by its toxicity and the need for specialized equipment for its synthesis and purification.
Orientations Futures
There are various future directions for the study of dichlorophenamide. Its use in the treatment of altitude sickness is being studied, and its potential use in the treatment of other diseases, such as cystic fibrosis and chronic obstructive pulmonary disease, is being explored. The development of more efficient synthesis methods and the study of the compound's toxicity and side effects are also important areas of research.
Conclusion
In conclusion, dichlorophenamide is a chemical compound that has been extensively studied for its use as a carbonic anhydrase inhibitor. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of dichlorophenamide in the treatment of various diseases.
Méthodes De Synthèse
Dichlorophenamide can be synthesized using various methods, including the reaction of 6,8-dichloro-5-hydroxy-1-naphthalenesulfonyl chloride with 4-methylbenzenamine in the presence of a base. Another method involves the reaction of 6,8-dichloro-5-hydroxy-1-naphthalenesulfonic acid with 4-methylbenzenamine in the presence of a coupling agent. The yield of dichlorophenamide is high using these methods, and the purity of the compound can be ensured using various purification techniques.
Applications De Recherche Scientifique
Dichlorophenamide has been extensively studied for its use as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide, and its inhibition can be useful in the treatment of various diseases, including glaucoma, epilepsy, and altitude sickness. Dichlorophenamide has been shown to be effective in the treatment of glaucoma and epilepsy, and its use in altitude sickness is being studied.
Propriétés
Numéro CAS |
129-41-9 |
|---|---|
Nom du produit |
Benzenesulfonamide, N-(6,8-dichloro-5-hydroxy-1-naphthalenyl)-4-methyl- |
Formule moléculaire |
C17H13Cl2NO3S |
Poids moléculaire |
382.3 g/mol |
Nom IUPAC |
N-(6,8-dichloro-5-hydroxynaphthalen-1-yl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C17H13Cl2NO3S/c1-10-5-7-11(8-6-10)24(22,23)20-15-4-2-3-12-16(15)13(18)9-14(19)17(12)21/h2-9,20-21H,1H3 |
Clé InChI |
VIWFMROFBWHDBY-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=CC(=C3O)Cl)Cl |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC3=C2C(=CC(=C3O)Cl)Cl |
Autres numéros CAS |
129-41-9 |
Synonymes |
N-(2,4-Dichloro-1-hydroxy-5-naphtyl)-p-toluenesulfonamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



